molecular formula C7H12O6 B028501 Dimethyl 2,2-bis(hydroxymethyl)malonate CAS No. 35329-73-8

Dimethyl 2,2-bis(hydroxymethyl)malonate

Cat. No. B028501
CAS RN: 35329-73-8
M. Wt: 192.17 g/mol
InChI Key: YOILECYJGFXOJF-UHFFFAOYSA-N
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Description

Dimethyl 2,2-bis(hydroxymethyl)malonate is a specialty chemical . It is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones .


Synthesis Analysis

The synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate involves several methods. One method uses toluene-4-sulfonic acid in toluene for 2 hours with heating, yielding a 60% product . Another method uses triethylamine in tetrahydrofuran and 1,4-dioxane with water, yielding a 91% product . Other methods involve the use of potassium carbonate in water, sodium hydrogencarbonate in water, and triethylamine in 1,4-dioxane .


Molecular Structure Analysis

The molecular formula of Dimethyl 2,2-bis(hydroxymethyl)malonate is C7H12O6 .


Chemical Reactions Analysis

Dimethyl 2,2-bis(hydroxymethyl)malonate is used extensively in the synthesis of various compounds. It is a common reagent for organic synthesis .


Physical And Chemical Properties Analysis

Dimethyl 2,2-bis(hydroxymethyl)malonate has a molecular weight of 192.17 . It has a density of 1.3±0.1 g/cm^3, a boiling point of 327.0±37.0 °C at 760 mmHg, and a flash point of 131.5±20.0 °C .

Scientific Research Applications

Preparation of 1,3-Dioxanes

Dimethyl 2,2-bis(hydroxymethyl)malonate is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones . 1,3-Dioxanes are cyclic ethers that are commonly used as solvents and as intermediates in various chemical reactions.

Intermediate for Ester Preparation

This compound is also used as an intermediate for the preparation of substituted malonic, acrylic, and isobutyric esters . These esters have a wide range of applications in the chemical industry, including the production of plastics, resins, and pharmaceuticals.

Conversion to Dienophiles

Dimethyl 2,2-bis(hydroxymethyl)malonate can be converted to useful dienophiles, such as α-bromomethylacrylic acid and its ethyl ester . Dienophiles are used in Diels-Alder reactions, a type of cycloaddition reaction that is widely used in organic synthesis.

Synthesis of Bis(bromomethyl)acetic Acid

Another application of this compound is its conversion to bis(bromomethyl)acetic acid and its methyl ester . These compounds are useful intermediates in organic synthesis.

Gene Therapy

In the field of gene therapy, dendrimers derived from 2,2-bis(hydroxymethyl)propanoic acid (b-HMPA), which is structurally similar to Dimethyl 2,2-bis(hydroxymethyl)malonate, are extensively studied for nonviral gene delivery . These dendrimers are particularly attractive due to their degradability in vivo .

Biomedical Applications

Dendrimers derived from b-HMPA are successful in several biomedical applications . They are highly branched, nanosized synthetic polymers characterized by a globular structure, low polydispersity index, presence of internal cavities, and a large number of peripheral functional groups exploitable to bind cationic moieties .

Mechanism of Action

Target of Action

Dimethyl 2,2-bis(hydroxymethyl)malonate is a reagent used in the synthesis of various compounds . The primary targets of this compound are acetals, aldehydes, and ketones . These targets play a crucial role in many biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (acetals, aldehydes, and ketones) to prepare 1,3-dioxanes . This interaction involves a series of chemical reactions that result in the formation of new bonds and the breaking of old ones, leading to the creation of 1,3-dioxanes.

Biochemical Pathways

Given its role in the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones , it can be inferred that it plays a part in the metabolic pathways involving these compounds.

Result of Action

The molecular and cellular effects of Dimethyl 2,2-bis(hydroxymethyl)malonate’s action primarily involve the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones . This synthesis could potentially influence various biochemical processes, given the role of these compounds in metabolism.

properties

IUPAC Name

dimethyl 2,2-bis(hydroxymethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOILECYJGFXOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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